molecular formula C10H20N2O3 B6268558 tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate CAS No. 154656-96-9

tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate

Cat. No.: B6268558
CAS No.: 154656-96-9
M. Wt: 216.3
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Description

tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.

Properties

CAS No.

154656-96-9

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, and the process avoids over-alkylation of the amine and carbamate.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced forms of the carbamate.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group .

Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in the formulation of various industrial products. Its stability and reactivity make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

  • tert-butyl N-[3-(methylamino)propyl]carbamate
  • tert-butyl N-[3-(methylcarbamoyl)cyclobutyl]carbamate

Comparison: tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. For example, tert-butyl N-[3-(methylamino)propyl]carbamate has a similar backbone but differs in the functional groups attached, leading to variations in its chemical behavior and applications .

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